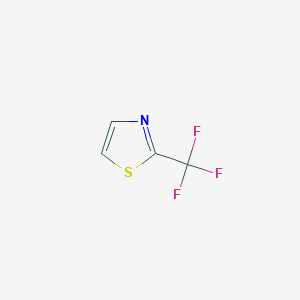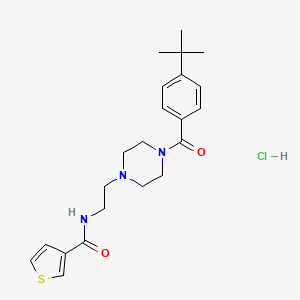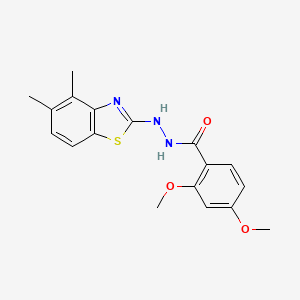
2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The specific synthesis method for this compound can vary based on laboratory conditions and requirements. Generally, it is synthesized through organic synthetic chemical reactions . Indole derivatives, which are structurally similar to this compound, are often synthesized for their diverse biological activities .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a bromine atom, a propyl group, and a tetrahydroquinoline ring attached to a benzamide group. The structure can be viewed using specialized software .Chemical Reactions Analysis
The specific chemical reactions involving this compound can vary greatly depending on the context. As a versatile compound, it can participate in a variety of reactions, particularly in the field of organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary. It is generally a solid with photochemical properties, meaning it can undergo photo-induced reactions . The boiling point, density, and acidity coefficient (pKa) are predicted to be 394.5±27.0 °C, 1.167±0.06 g/cm3, and 14.89±0.46, respectively .Scientific Research Applications
Antiviral and Cytotoxic Activities
Compounds similar to 2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their antiviral and cytotoxic activities. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones, structurally related to the compound of interest, showed distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating potential applications in antiviral drug development (Selvam et al., 2010).
Synthetic Chemistry Applications
In synthetic chemistry, methods have been developed for the dimerization of aminoquinoline benzamides, which are structurally related to the compound . These methods involve cobalt-promoted reactions and highlight the compound's relevance in constructing complex molecular architectures (Grigorjeva & Daugulis, 2015).
Ligand Design for Receptor Studies
Tetrahydroisoquinolinyl benzamides, closely related to the target compound, have been synthesized and evaluated as ligands for σ receptors. These studies contribute to understanding receptor-ligand interactions and the development of potential therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).
Antimicrobial Activity
Research on quinazolinone derivatives, which share structural features with this compound, has demonstrated antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Alkaloid Synthesis
The compound is also relevant to the synthesis of alkaloids, as demonstrated by the asymmetric syntheses of the Hancock alkaloid family, which rely on a similar tetrahydroquinoline core. This research underscores the compound's significance in synthesizing natural products and exploring their biological activities (Davies et al., 2018).
Safety and Hazards
As a chemical compound, it should be handled in the laboratory according to relevant safety procedures. Contact with skin, inhalation, or ingestion should be avoided, and protective equipment should be worn if necessary. Ventilation should be ensured during handling to avoid the production of harmful gases .
Future Directions
properties
IUPAC Name |
2-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXAKAPEAINXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)
![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)
![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)


![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)
![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)





